Comprehensive 1H and 13C NMR Spectral Assignment Guide for Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate
Comprehensive 1H and 13C NMR Spectral Assignment Guide for Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate
Executive Summary
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the development of pharmaceuticals and agrochemicals. Accurate structural characterization of this molecule is critical for downstream synthetic applications. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for this compound. By deconstructing the molecular architecture and explaining the underlying quantum mechanical causality of the observed chemical shifts and spin-spin couplings, this guide serves as a definitive reference for researchers and analytical chemists.
Molecular Architecture & Mechanistic Causality
The structural elucidation of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate requires a deep understanding of its three distinct chemical domains:
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The Isoxazole Core: This five-membered heteroaromatic ring is highly polarized. The electronegative oxygen and nitrogen atoms draw electron density, yet they also donate lone pairs into the π -system. This creates a unique shielding environment, particularly at the C-4 position, which is unusually shielded despite being adjacent to an electron-withdrawing ester[1],[2].
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The Ethyl Carboxylate Group: Attached at the C-4 position, this group provides classic, predictable aliphatic signals. The ester carbonyl exerts a strong anisotropic deshielding effect on the adjacent 5-methyl group.
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The 3-Fluorophenyl Ring: The substitution of fluorine on the aromatic ring breaks the symmetry of the phenyl group. Fluorine-19 ( 19 F) is a spin-½ nucleus with 100% natural abundance. It actively couples with both protons ( 1 H) and carbons ( 13 C) through the σ -bond framework, resulting in complex multiplet structures that serve as definitive diagnostic markers for the substitution pattern[3],[4].
1 H NMR Spectral Assignments
The 1 H NMR spectrum of this compound is defined by the integration of exactly 12 protons, providing a built-in self-validating metric for sample purity.
Causality of Proton Chemical Shifts
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Aliphatic Region: The ethyl group exhibits a classic first-order A3X2 spin system. The methylene ( −CH2− ) protons are heavily deshielded ( ∼ 4.21 ppm) due to the direct inductive effect of the ester oxygen. The 5-methyl group appears as a sharp singlet at ∼ 2.71 ppm, pushed downfield by the combined anisotropic effects of the isoxazole ring and the adjacent carbonyl group.
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Aromatic Region: The 3-fluorophenyl group presents a complex second-order spin system. The 19 F nucleus couples strongly with the ortho protons (H-2' and H-4') with a 3JHF coupling constant of approximately 8–10 Hz. The meta and para protons exhibit smaller, yet resolvable, long-range couplings.
Table 1: 1 H NMR Spectral Data Summary (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 7.45 | Doublet (d) | 1H | 3JHH≈7.8 | Ar-H (H-6', para to F) |
| 7.40 | Triplet of doublets (td) | 1H | 3JHH≈8.0 , 4JHF≈6.0 | Ar-H (H-5', meta to F) |
| 7.35 | Doublet of triplets (dt) | 1H | 3JHF≈9.5 , 4JHH≈1.5 | Ar-H (H-2', ortho to F) |
| 7.15 | Multiplet (m) | 1H | Complex | Ar-H (H-4', ortho to F) |
| 4.21 | Quartet (q) | 2H | 3JHH=7.2 | −OCH2− (Ethyl) |
| 2.71 | Singlet (s) | 3H | - | −CH3 (Isoxazole C-5) |
| 1.12 | Triplet (t) | 3H | 3JHH=7.2 | −CH3 (Ethyl) |
13 C NMR Spectral Assignments
The 13 C NMR spectrum is highly diagnostic due to the heteronuclear spin-spin coupling between 13 C and 19 F[3]. Because standard 13 C acquisition utilizes broadband proton decoupling ( 1 H-decoupled), the only splitting observed in the carbon spectrum arises directly from the fluorine atom.
Causality of Carbon Chemical Shifts and C-F Coupling
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Direct Coupling ( 1JCF ): The carbon directly attached to the fluorine (C-3') exhibits a massive doublet splitting of ∼ 246 Hz. This is an absolute, self-validating proof of the C-F bond[4].
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Two-Bond Coupling ( 2JCF ): The ortho carbons (C-2' and C-4') show doublet splittings of ∼ 21–23 Hz.
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Isoxazole Shielding: The C-4 carbon of the isoxazole ring appears unusually upfield ( ∼ 108.5 ppm) for an sp2 hybridized carbon. This is caused by the strong resonance electron donation from the adjacent oxygen and nitrogen atoms, which increases electron density at the C-4 position despite the presence of the ester group.
Table 2: 13 C NMR Spectral Data Summary (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment |
| 175.0 | Singlet (s) | - | Isoxazole C-5 |
| 162.8 | Doublet (d) | 1JCF≈246.0 | Ar-C (C-3', attached to F) |
| 162.5 | Singlet (s) | - | C=O (Ester Carbonyl) |
| 160.0 | Singlet (s) | - | Isoxazole C-3 |
| 131.0 | Doublet (d) | 3JCF≈8.5 | Ar-C (C-1', attached to isoxazole) |
| 130.5 | Doublet (d) | 3JCF≈8.0 | Ar-C (C-5', meta to F) |
| 125.0 | Doublet (d) | 4JCF≈3.0 | Ar-C (C-6', para to F) |
| 116.5 | Doublet (d) | 2JCF≈21.5 | Ar-C (C-4', ortho to F) |
| 115.5 | Doublet (d) | 2JCF≈22.5 | Ar-C (C-2', ortho to F) |
| 108.5 | Singlet (s) | - | Isoxazole C-4 |
| 61.0 | Singlet (s) | - | −OCH2− (Ethyl) |
| 14.0 | Singlet (s) | - | −CH3 (Ethyl) |
| 13.5 | Singlet (s) | - | −CH3 (Isoxazole C-5) |
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol acts as a self-validating system; failure at any checkpoint indicates sample degradation or structural mismatch.
Step 1: Sample Preparation & Lock (The Foundation)
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Mass Optimization: Weigh exactly 15–20 mg of the compound for 1 H NMR, or 40–50 mg for 13 C NMR.
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Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 lacks exchangeable protons and provides a deuterium signal for the spectrometer to "lock" onto, preventing magnetic field drift during acquisition. TMS provides an absolute 0.00 ppm reference.
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Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity (shimming).
Step 2: Acquisition Parameters (The Measurement)
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1 H NMR: Acquire at 400 MHz (or higher). Use a relaxation delay (D1) of 1.5 seconds and a 30° pulse angle. Acquire 16 scans.
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13 C NMR: Acquire at 100 MHz using broadband proton decoupling (WALTZ-16 sequence). Because 13 C has a low natural abundance (1.1%) and a low gyromagnetic ratio, increase the relaxation delay to 2.0 seconds and acquire a minimum of 512–1024 scans to achieve an adequate signal-to-noise ratio.
Step 3: Processing & Integration (The Validation)
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Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).
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Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration.
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Self-Validation Check: Integrate the 1 H spectrum. Normalize the isoxazole methyl singlet to 3.00. The sum of all integrals must equal exactly 12.00 ( ± 0.05). If the integral ratio is skewed, the sample contains impurities or solvent contamination. In the 13 C spectrum, verify the presence of the ∼ 246 Hz doublet; its absence immediately invalidates the presence of the fluorinated ring.
Diagnostic NMR Workflows
The logical progression of NMR spectral assignment for fluorinated heterocycles follows a strict hierarchy, moving from basic purity screening to complex heteronuclear mapping.
Figure 1: Diagnostic workflow for the NMR spectral assignment of fluorinated isoxazole derivatives.
References
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Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Advances / PubMed Central (PMC).1
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US8044214B2 - Process for preparing isoxazole compounds. Google Patents.2
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Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Molecular Physics (Taylor & Francis).3
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Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry.4
Sources
- 1. Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8044214B2 - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
